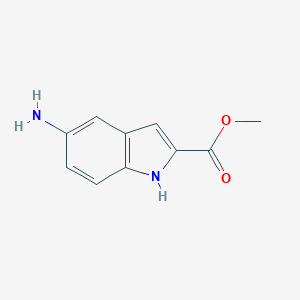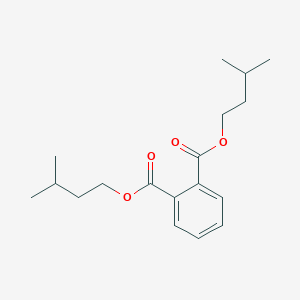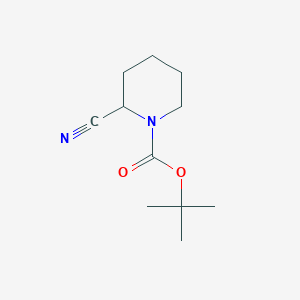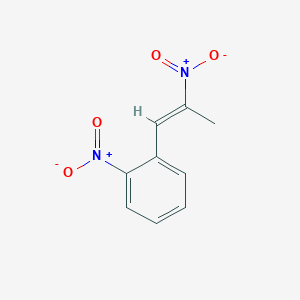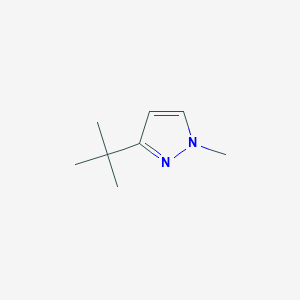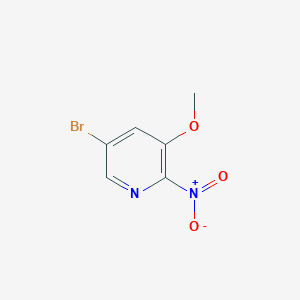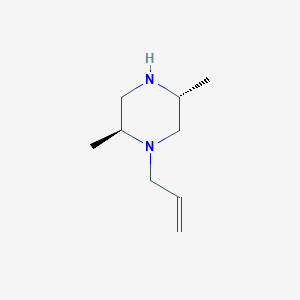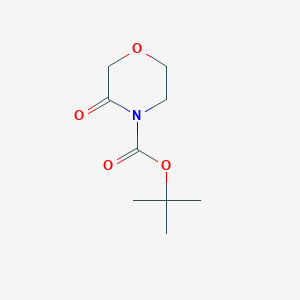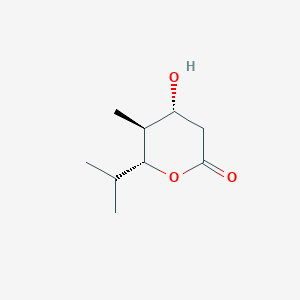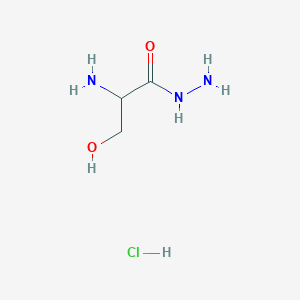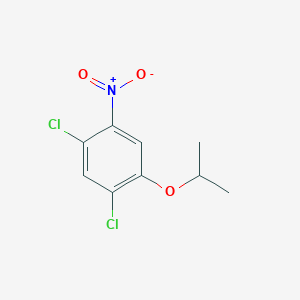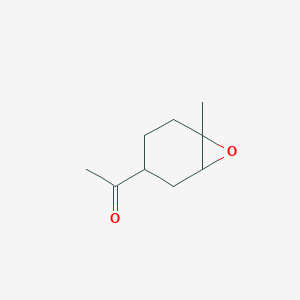
1-Methyl-4-acetyl-1,2-epoxycyclohexane
Übersicht
Beschreibung
1-Methyl-4-acetyl-1,2-epoxycyclohexane, also known as MACE, is a cyclohexane derivative that has been widely used in scientific research. MACE has a unique structure that makes it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane is not fully understood. However, it is believed that 1-Methyl-4-acetyl-1,2-epoxycyclohexane acts as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to undergo ring-opening reactions, resulting in the formation of various products.
Biochemische Und Physiologische Effekte
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as antibacterial and antifungal activities. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments is its unique structure, which allows for the synthesis of various compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane is its reactivity, which can make it difficult to handle in certain reactions. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has a relatively short half-life, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-4-acetyl-1,2-epoxycyclohexane in scientific research. One direction is the synthesis of new compounds using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a building block. Another direction is the development of new catalytic reactions using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a ligand. Additionally, the study of the mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane and its biological effects could lead to the development of new drugs and therapies.
Conclusion
In conclusion, 1-Methyl-4-acetyl-1,2-epoxycyclohexane is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, as well as a reagent in the synthesis of bioactive compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. While there are some limitations to using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments, its unique structure and properties make it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including cyclohexene derivatives, chiral compounds, and natural products. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been used as a reagent in the synthesis of bioactive compounds, such as antitumor agents and antiviral agents. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
Eigenschaften
CAS-Nummer |
148154-91-0 |
|---|---|
Produktname |
1-Methyl-4-acetyl-1,2-epoxycyclohexane |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VPQYGKRHSKLXJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Kanonische SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Synonyme |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
